1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
Description
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one features a piperidine core linked to a trifluoropropanone group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. This structure combines electron-withdrawing (trifluoromethyl) and sterically compact (cyclopropyl) substituents, which are strategically positioned to influence both physicochemical properties and biological interactions. Such design elements are common in medicinal chemistry to enhance metabolic stability and target binding .
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQVILHZXKLZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 303.29 g/mol. The structure includes a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.29 g/mol |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The oxadiazole moiety is known to influence various enzymatic pathways, while the trifluoropropanone group may enhance lipophilicity and cellular uptake.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors such as muscarinic receptors has been suggested, leading to alterations in neurotransmitter release and activity.
Biological Activities
Research indicates that the compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing oxadiazole rings demonstrate significant antimicrobial properties. The presence of the cyclopropyl group may enhance these effects by improving the compound's ability to penetrate bacterial cell walls.
Anticancer Properties
Research indicates that compounds with oxadiazole derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or directly related derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Activity :
-
Muscarinic Receptor Interaction :
- A study indicated that cyclopropyloxadiazole derivatives function as selective muscarinic receptor modulators, suggesting potential applications in treating neurological disorders .
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
Analog-Specific Methods :
Physicochemical and Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
